molecular formula C19H16N4O5 B2645635 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034371-24-7

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2645635
CAS No.: 2034371-24-7
M. Wt: 380.36
InChI Key: CBYKCEAFMSDCMX-UHFFFAOYSA-N
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Description

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with pyrrolidine and benzo[d]oxazol-2(3H)-one under specific conditions to form the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and improve yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amine derivatives .

Scientific Research Applications

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-16(11-23-13-4-1-2-5-14(13)27-19(23)25)22-8-7-12(10-22)17-20-18(28-21-17)15-6-3-9-26-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYKCEAFMSDCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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